molecular formula C18H20N2O3 B5571647 2-{[(4-propylphenoxy)acetyl]amino}benzamide

2-{[(4-propylphenoxy)acetyl]amino}benzamide

Cat. No. B5571647
M. Wt: 312.4 g/mol
InChI Key: PTWDWTGKELSZDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical processes. For instance, the synthesis of related compounds like 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide involves a 7-step sequence starting from selectively methylated 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid, leading to the final product with a radiochemical purity of 95.6% (Standridge & Swigor, 1991).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and quantum chemical computations. For example, a novel benzamide compound was analyzed using X-ray single crystal diffraction, indicating it crystallizes in a triclinic system. The molecular geometry and vibrational frequencies were also calculated using density functional theory (DFT), showing good agreement with experimental values (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their reactivity and interaction potential. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans provide insights into the chemical reactivity of these molecules. The antioxidant properties of some derivatives are determined using the DPPH free radical scavenging test, highlighting their potential in various applications (Demir et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For example, the synthesis of polyamides and poly(amide-imide)s derived from related compounds demonstrates the impact of molecular structure on solubility and thermal stability, with no significant weight loss observed before 400 °C (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure of benzamide derivatives. The synthesis and characterization of specific benzamide compounds reveal the formation of stable compounds with clear structural parameters, validated through IR, NMR, and mass spectrometry. The chemoselective N-benzoylation of aminophenols, for instance, leads to compounds with biological interest, showcasing the versatility of these compounds in synthesis and potential applications (Singh et al., 2017).

Scientific Research Applications

Chemoselective Synthesis

Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates : This study outlines a method for the N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. The described approach provides insight into chemoselective synthesis techniques that may be applicable to the functionalization of similar compounds (Singh et al., 2017).

Histone Deacetylase Inhibition

Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) : This research presents the synthesis and biological evaluation of MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, highlighting its potential in cancer therapy. The compound selectively inhibits HDACs at submicromolar concentrations, demonstrating significant antitumor activity and providing a foundation for the development of similar benzamide derivatives in cancer treatment (Zhou et al., 2008).

Material Science

Metalloligands for designing single-molecule and single-chain magnets : The study on metalloligands, including derivatives like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, explores their coordination to copper ions and subsequent reactions with lanthanide salts. This research contributes to the design of single-molecule magnets (SMMs) and single-chain magnets (SCMs), indicating potential applications in material science and magnetic data storage technologies (Costes et al., 2010).

Organic Chemistry and Synthesis

Synthesis and Properties of Hyperbranched Aromatic Polyimides : This paper discusses the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. The findings underscore the relevance of advanced polymer synthesis methodologies in creating materials with desirable thermal and solubility properties, which could be applicable to a wide range of industrial applications (Yamanaka et al., 2000).

properties

IUPAC Name

2-[[2-(4-propylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-5-13-8-10-14(11-9-13)23-12-17(21)20-16-7-4-3-6-15(16)18(19)22/h3-4,6-11H,2,5,12H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWDWTGKELSZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Propylphenoxy)acetyl]amino}benzamide

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